molecular formula C12H24N2O2 B12965933 tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate

tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate

Cat. No.: B12965933
M. Wt: 228.33 g/mol
InChI Key: OQTGTZYVGNODJB-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate typically involves the reaction of 3-ethyl-3-methylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It can also be used as a model compound to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperazine derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various biological targets, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-ethyl-3-methylpiperazine-1-carboxylate is unique due to the presence of both ethyl and methyl groups on the piperazine ring. This structural feature can influence its reactivity and biological activity compared to other piperazine derivatives. The combination of steric hindrance from the tert-butyl group and the electronic effects from the ethyl and methyl groups makes this compound distinct in its class.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-ethyl-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-12(5)9-14(8-7-13-12)10(15)16-11(2,3)4/h13H,6-9H2,1-5H3

InChI Key

OQTGTZYVGNODJB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCN1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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